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molecular formula C8H10N2O B1586066 3-(Acetamidomethyl)pyridine CAS No. 22977-34-0

3-(Acetamidomethyl)pyridine

Cat. No. B1586066
M. Wt: 150.18 g/mol
InChI Key: KQZCRXVJXGYIFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05208247

Procedure details

The title compound is prepared by the procedure of Example 12 using 50 g of 3-(aminomethyl)pyridine, 50.2 ml of acetic anhydride, 2.26 g of 4-dimethylaminopyridine and 150 ml of pyridine without heating at reflux. The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate) to give 31.8 g of the desired product as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
50.2 mL
Type
reactant
Reaction Step One
Quantity
2.26 g
Type
catalyst
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:4]=[N:5][CH:6]=[CH:7][CH:8]=1.[C:9](OC(=O)C)(=[O:11])[CH3:10]>CN(C)C1C=CN=CC=1.N1C=CC=CC=1>[N:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:2][NH:1][C:9](=[O:11])[CH3:10])[CH:4]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
NCC=1C=NC=CC1
Name
Quantity
50.2 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
2.26 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
150 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
without heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CUSTOM
Type
CUSTOM
Details
The residue is purified by column chromatography (silica gel:20% methyl alcohol/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
N1=CC(=CC=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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